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Pyridin-1-ium formate

Cat. No.: B077383
CAS No.: 15066-28-1
M. Wt: 125.13 g/mol
InChI Key: FDTUVFSBEYKVAP-UHFFFAOYSA-N
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Description

Evolution of Pyridin-1-ium Formate (B1220265) within Chemical Research Paradigms

The journey of Pyridin-1-ium formate in chemical literature mirrors the evolution of synthetic chemistry itself. Initially, pyridinium (B92312) salts, formed by the simple reaction of pyridine (B92270) with an acid, were primarily recognized as byproducts of reactions where pyridine was used as an organic base. wikipedia.org The precipitation of these salts was often seen as an indicator of reaction progress. wikipedia.org

The paradigm began to shift with the burgeoning field of ionic liquids (ILs). Ionic liquids are salts with low melting points, and their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, have made them attractive alternatives to traditional volatile organic solvents. frontiersin.org Pyridinium-based ionic liquids, including this compound, emerged as a significant class of these "green" solvents and catalysts. researchgate.nettaylorandfrancis.com Researchers began to systematically synthesize and characterize a wide array of pyridinium salts with different anions to fine-tune their physical and chemical properties for specific applications. frontiersin.orgmdpi.comjst.go.jp

A pivotal development in the story of this compound was the recognition of its potential as a proton source and a hydrogen-bonding catalyst. The pyridinium cation can act as a mild Brønsted acid, while the formate anion can participate in hydrogen bonding, both of which are crucial for stabilizing transition states in various chemical reactions. This dual functionality has propelled its use beyond a mere solvent to an active participant in catalytic cycles.

Significance and Broad Impact of this compound in Contemporary Chemical Science

The significance of this compound in modern chemistry is multifaceted, stemming from its utility as a catalyst, reagent, and a component of advanced material systems. Its impact is particularly notable in the following areas:

Catalysis: Pyridinium salts have been investigated as catalysts in a variety of organic transformations. For instance, protonated pyridine has been explored for the electrochemical reduction of carbon dioxide to formate and methanol. scilit.comnih.gov While the direct catalytic role of the pyridinium ion in this specific reaction has been a subject of debate, with studies suggesting its hydrogenation to piperidine (B6355638) under certain conditions, this line of inquiry highlights the intense interest in harnessing pyridinium compounds for crucial chemical conversions. nih.gov Furthermore, modified pyridinium salts have shown promise in esterification reactions. nih.gov

Organic Synthesis: this compound serves as a versatile reagent in organic synthesis. It can be employed in formylation reactions to introduce formyl groups into organic molecules. The ability of the compound to engage in hydrogen bonding interactions is also a key feature, influencing the stereochemical outcome of reactions. The Kröhnke pyridine synthesis, a classic method for preparing substituted pyridines, utilizes α-pyridinium methyl ketone salts as key intermediates, showcasing the foundational role of pyridinium chemistry in the synthesis of heterocyclic compounds. wikipedia.orgwikipedia.org

Ionic Liquids and Green Chemistry: As a protic ionic liquid, this compound is at the forefront of the green chemistry movement. taylorandfrancis.com Its use as a solvent or co-solvent can enhance reaction rates and selectivity. For example, pyridinium-based ionic liquids have been shown to improve the stability and activity of enzymes like lipase (B570770) in non-aqueous solvent systems. tubitak.gov.trnih.gov This has significant implications for biocatalysis and the development of more sustainable industrial processes.

Materials Science: The unique properties of pyridinium salts are being exploited in the development of new materials. They are used in the synthesis of N-acyl pyridinium-N-aminides, which are precursors to complex heterocyclic structures. orgsyn.org Furthermore, the ability of pyridinium-based ionic liquids to dissolve biomass components like lignin (B12514952) is being explored for biorefinery applications. taylorandfrancis.com

The broad utility of this compound is summarized in the table below:

Area of Application Specific Use of this compound Key Research Finding
Catalysis Proton source for CO2 reductionExplored as a potential catalyst for converting CO2 into valuable chemicals. scilit.comnih.gov
Esterification catalystModified pyridinium salts can effectively catalyze esterification reactions. nih.gov
Organic Synthesis Formylating agentUsed to introduce formyl groups into organic molecules.
Reagent in Kröhnke synthesisPrecursors for the synthesis of highly functionalized pyridines. wikipedia.org
Green Chemistry Ionic liquid solvent/co-solventEnhances enzyme stability and activity in non-aqueous media. tubitak.gov.trnih.gov
Lignin dissolutionPotential for use in biorefineries. taylorandfrancis.com
Materials Science Precursor to complex heterocyclesSynthesis of N-acyl pyridinium-N-aminides for further transformations. orgsyn.org

Overview of Key Research Trajectories and Academic Developments in this compound Studies

Current and future research on this compound and related pyridinium salts is following several key trajectories, driven by the need for more efficient, selective, and sustainable chemical processes.

One major area of focus is the design and synthesis of novel pyridinium-based ionic liquids with tailored properties. frontiersin.orgresearchgate.netmdpi.com By modifying the substituents on the pyridine ring and varying the counter-anion, researchers are creating a vast library of ionic liquids with specific viscosities, conductivities, and catalytic activities. frontiersin.org This includes the development of functionalized pyridinium ILs, such as those with hydroxyl groups, which exhibit unique physicochemical and electrochemical properties. frontiersin.org

Another significant research direction is the elucidation of reaction mechanisms involving pyridinium catalysts and reagents. nih.govwikipedia.org Understanding the precise role of the pyridinium cation and the formate anion in a reaction is crucial for optimizing conditions and designing more effective catalysts. For example, detailed mechanistic studies of the Kröhnke pyridine synthesis have provided valuable insights into the formation of the pyridine ring. wikipedia.org Similarly, investigations into the fate of pyridinium during CO2 electroreduction have refined our understanding of its catalytic potential. nih.gov

The application of pyridinium salts in biocatalysis and biomass conversion is a rapidly growing field. taylorandfrancis.comtubitak.gov.trnih.gov The ability of these compounds to stabilize enzymes and dissolve complex biopolymers opens up new avenues for the production of biofuels and bio-based chemicals. taylorandfrancis.comtubitak.gov.tr

Finally, there is increasing interest in the biological activities of pyridinium compounds . mdpi.commdpi.com While this article does not delve into medicinal applications, it is worth noting that the pyridinium scaffold is a common feature in many biologically active molecules and pharmaceuticals, which continues to drive fundamental research into their synthesis and properties. nih.govdovepress.com The discovery of new pyridinium derivatives from natural sources, such as marine bacteria, further fuels this area of investigation. mdpi.com

The timeline below highlights some of the key milestones in the development of pyridinium chemistry:

Year Development Significance
1881 Hantzsch pyridine synthesisFirst major synthesis of pyridine derivatives. wikipedia.org
Early 20th Century Kröhnke pyridine synthesisA general method for generating substituted pyridines. wikipedia.org
Late 20th Century Emergence of Ionic LiquidsPyridinium salts gain prominence as "green" solvents and catalysts. frontiersin.orgtaylorandfrancis.com
2000s-Present Functionalized Pyridinium ILsSynthesis of task-specific ionic liquids with tailored properties. frontiersin.orgresearchgate.net
2010s-Present Mechanistic Studies and Advanced ApplicationsDetailed investigations into reaction mechanisms and expansion into biocatalysis and materials science. taylorandfrancis.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO2 B077383 Pyridin-1-ium formate CAS No. 15066-28-1

Properties

CAS No.

15066-28-1

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

formic acid;pyridine

InChI

InChI=1S/C5H5N.CH2O2/c1-2-4-6-5-3-1;2-1-3/h1-5H;1H,(H,2,3)

InChI Key

FDTUVFSBEYKVAP-UHFFFAOYSA-N

SMILES

C1=CC=[NH+]C=C1.C(=O)[O-]

Canonical SMILES

C1=CC=NC=C1.C(=O)O

Pictograms

Irritant

Origin of Product

United States

Synthetic Methodologies and Preparation of Pyridin 1 Ium Formate and Its Derivatives

Contemporary Synthetic Routes for Pyridin-1-ium Formate (B1220265) and Related Pyridinium (B92312) Formates

The most direct route to Pyridin-1-ium formate is the acid-base reaction between pyridine (B92270) and formic acid. wikipedia.org This method involves combining equimolar amounts of the two reagents, often in a non-polar solvent like anhydrous diethyl ether. The reaction is typically exothermic and results in the precipitation of this compound as a white solid, which can then be isolated by filtration.

Beyond this simple preparation, other pyridinium formates and related salts can be synthesized through several contemporary methods:

Anion Exchange: This common strategy involves preparing a pyridinium salt with an easily exchangeable anion, such as a halide (e.g., bromide or iodide), and then swapping it for the desired formate anion. For instance, a pyridinium bromide can be synthesized by reacting pyridine with an alkyl bromoacetate. pharmaguideline.com This intermediate is then treated with a formate salt, like sodium formate. The less soluble sodium bromide precipitates out of the solution, leaving the desired pyridinium formate in the filtrate. mocedes.org

Zincke Reaction: This reaction provides a pathway to N-alkylpyridinium salts. It involves the reaction of a pyridine with an N-arylpyridinium salt (a Zincke salt), which can be prepared from the reaction of pyridine with 2,4-dinitrochlorobenzene, and a primary amine. nih.govresearchgate.net While not a direct route to the formate salt, the resulting N-substituted pyridinium cation can subsequently undergo anion exchange to yield the formate derivative.

Hantzsch Pyridine Synthesis: This classic method builds the pyridine ring itself from a β-keto acid, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt. pharmaguideline.comwikipedia.org While a powerful tool for creating substituted pyridines, it is a multi-step process to arrive at a functionalized pyridinium formate. The resulting substituted pyridine would first need to be isolated and then reacted with formic acid or undergo quaternization followed by anion exchange.

Rational Design and Preparation of Functionalized this compound Analogues

The properties and applications of pyridinium formates can be precisely tuned by introducing functional groups to the pyridinium cation. This rational design allows for the creation of analogues with specific characteristics, such as enhanced biodegradability or tailored catalytic activity.

A primary strategy involves the quaternization of functionalized pyridines . Pyridine derivatives containing substituents like amides (e.g., isonicotinamide (B137802), nicotinamide) or oximes (e.g., pyridine-3-aldoxime) can be reacted with alkylating agents to produce functionalized N-alkylpyridinium salts. srce.hr These can then be converted to their formate counterparts via anion exchange.

Another approach is to build functionality into the alkylating agent itself. For example, reacting pyridine with halo-esters (like methyl bromoacetate) introduces an ester group onto the side chain attached to the nitrogen atom. researchgate.netrsc.org Similarly, using reagents like 2-chloroethanol (B45725) can introduce a hydroxyl group. The synthesis of 1-(4-sulfobutyl)pyridinium salts demonstrates the introduction of acidic functional groups by reacting pyridine with 1,4-butane sultone. vjol.info.vn

The incorporation of ester functionalities is particularly noteworthy for designing biodegradable ionic liquids. researchgate.netrsc.org These ester-containing pyridinium salts have shown high levels of biodegradation compared to those with simple linear alkyl chains.

The following table summarizes examples of precursors used to create functionalized pyridinium cations.

Precursor 1 (Pyridine derivative)Precursor 2 (Alkylating Agent)Resulting Cation Functionality
PyridineMethyl bromoacetateEster Side Chain
Pyridine2-ChloroethanolHydroxyl Side Chain
Pyridine1,4-Butane sultoneSulfobutyl Side Chain
Nicotinamide (B372718)1,3-DiiodopropaneCarbamoylpyridinium with Alkyl Linker
Pyridine-4-aldoxime1,3-DiiodopropaneAldoximepyridinium with Alkyl Linker

Green Chemistry Approaches in this compound Synthesis

In recent years, green chemistry principles have been increasingly applied to the synthesis of pyridinium salts to reduce environmental impact, minimize waste, and improve efficiency. researchgate.net Key green technologies in this area are microwave and ultrasound-assisted synthesis. nih.govresearchgate.netscirp.org

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to dramatic reductions in reaction time and often higher product yields compared to conventional heating methods. researchgate.netscirp.orgbiotechjournal.in For instance, the synthesis of various pyridinium-based ionic liquids that might take hours under conventional conditions can be completed in minutes using microwave assistance. scirp.org This method is not only faster but also considered more energy-efficient. researchgate.netbiotechjournal.in

Ultrasound-Assisted Synthesis (Sonochemistry): The application of ultrasound irradiation provides the activation energy for chemical reactions through acoustic cavitation. This method has proven effective for synthesizing pyridinium salts, including functionalized derivatives. mocedes.orgnih.govnih.govmdpi.com Like microwave synthesis, sonochemistry leads to significantly shorter reaction times and improved yields. mdpi.com It is often carried out at room temperature, further reducing energy consumption compared to methods requiring heating. mocedes.org

The table below compares conventional and green synthetic methods for preparing pyridinium salts, highlighting the advantages of the latter. mocedes.orgscirp.orgmdpi.com

Synthetic MethodTypical Reaction TimeTypical TemperatureKey Advantages
Conventional HeatingHours to Days80°C to RefluxEstablished Procedures
Microwave IrradiationMinutes70°C - 90°CRapid, High Yields, Energy Efficient
Ultrasound IrradiationMinutes to HoursRoom Temperature - 70°CReduced Time, High Yields, Mild Conditions

Influence of Reaction Conditions on Synthetic Outcomes and Purity Profiles

The outcome of pyridinium salt synthesis, including yield and purity, is highly dependent on the specific reaction conditions employed. Key parameters include the choice of solvent, temperature, and reaction duration.

Solvent Effects: The solvent plays a crucial role in the quaternization reaction of pyridine. Solvents like acetone (B3395972) or acetonitrile (B52724) are commonly used. srce.hrmdpi.com However, research into greener alternatives has explored the use of deep eutectic solvents (DES), such as a choline (B1196258) chloride:urea mixture. srce.hr While DES are more environmentally friendly, syntheses performed in them have sometimes resulted in significantly lower yields compared to traditional organic solvents. srce.hr The choice of solvent can also affect the ease of product isolation; for example, the precipitation of the product in a non-polar solvent like diethyl ether simplifies purification.

Temperature and Time: There is a direct relationship between temperature, reaction time, and yield. Conventional methods often require elevated temperatures (e.g., 80°C) and long reaction times (several hours to days) to achieve good conversion. srce.hrmdpi.com In contrast, green methods like microwave and ultrasound irradiation can achieve higher yields in a fraction of the time. researchgate.netscirp.orgmdpi.com However, for certain complex syntheses, increased temperatures can also promote the formation of side products, necessitating careful optimization. nih.gov For example, in some isothiourea-catalyzed syntheses of pyridines, higher temperatures were necessary for a key migration step, but lower temperatures were preferred to avoid side reactions. nih.gov

Purity Profiles: The purity of the final this compound product is influenced by the synthetic route and reaction workup. In anion exchange reactions, the completeness of the precipitation of the byproduct salt (e.g., sodium bromide) is critical. If it is not completely removed by filtration, it will contaminate the final product. Similarly, incomplete reaction or the presence of unreacted starting materials (pyridine, formic acid) will require more extensive purification steps. The use of optimized conditions, particularly with microwave and ultrasound methods, can lead to cleaner reaction profiles and products with a higher degree of purity. scirp.org

Advanced Purification and Crystallization Techniques for this compound Compounds

Obtaining high-purity this compound and its analogues is essential for their reliable use. Several techniques are employed for purification and crystallization.

Purification:

Filtration: This is the most common and straightforward step, used to separate the solid pyridinium salt product from the reaction solvent or to remove insoluble byproducts, such as sodium halides formed during anion exchange reactions.

Washing: After filtration, the collected solid is typically washed with a suitable solvent to remove residual starting materials and soluble impurities. A cold solvent (e.g., cold diethyl ether) is often used to minimize loss of the desired product. Washing with a solvent in which the product is insoluble but impurities are soluble, such as ethyl acetate, is also a common practice. mocedes.org

Concentration under Reduced Pressure: When the desired pyridinium salt is soluble in the reaction solvent, the solvent is removed by evaporation, often under reduced pressure (roto-evaporation), to yield the crude product.

Drying: To remove final traces of solvent, the purified compound is often dried under a high vacuum. This is particularly important for hygroscopic salts that readily absorb atmospheric moisture.

Chromatography: For complex mixtures or to achieve very high purity, silica (B1680970) gel column chromatography can be employed. The separation is based on the differential adsorption of the components of the mixture to the silica stationary phase, using an appropriate eluent system (e.g., a gradient of isopropanol (B130326) in chloroform). nih.gov

Crystallization: High-quality crystals are often required for structural elucidation by X-ray diffraction. A common technique is slow evaporation . This involves dissolving the purified compound in a suitable solvent (e.g., acetone, methanol) and allowing the solvent to evaporate slowly over several days. nih.goviucr.org As the solution becomes more concentrated, the compound gradually crystallizes out, often forming well-defined, X-ray quality crystals.

Advanced Structural Characterization and Supramolecular Chemistry of Pyridin 1 Ium Formate Systems

Single-Crystal X-ray Diffraction Analysis of Pyridin-1-ium Formate (B1220265) Salts and Co-crystals

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the three-dimensional atomic arrangement within a crystalline solid. For the pyridin-1-ium formate system, SCXRD studies have revealed a fascinating complexity, where the stoichiometry of the components—pyridine (B92270) and formic acid—plays a critical role in determining whether a salt or a co-crystal is formed. This distinction hinges on the location of the acidic proton: transferred to the pyridine nitrogen to form a pyridin-1-ium cation (a salt), or remaining on the formic acid to engage in a hydrogen bond with the pyridine (a co-crystal).

Research has shown that the interaction between pyridine and formic acid can yield different crystalline forms depending on the molar ratio of the components. A notable study expanded the known crystalline landscape of this system by employing cryocrystallization and high-pressure techniques, leading to the identification of novel co-crystals. researchgate.nethmdb.cabmrb.io

For instance, a 1:1 mixture of pyridine and formic acid has been shown to form a co-crystal where the proton has not transferred from the formic acid to the pyridine. lmaleidykla.lt However, in a 1:4 co-crystal of pyridine and formic acid, the presence of the formate anion indicates that proton transfer has occurred, resulting in a this compound salt. lmaleidykla.lt A previously unknown 1:2 co-crystal of pyridine-formic acid was also identified through high-pressure crystallization. researchgate.nethmdb.cabmrb.io

The crystallographic data for these systems provide precise information on bond lengths, bond angles, and unit cell parameters, which are fundamental to understanding the supramolecular structure.

Table 1: Representative Crystallographic Data for a Pyridine-Formic Acid System

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 8.456
c (Å) 12.789
β (°) 110.2
Volume (ų) 1025.1
Z 4

Note: This is a representative table based on typical values for organic co-crystals and does not correspond to a specific published structure of this compound due to the variability in reported structures.

Spectroscopic Investigations for Structural Elucidation of this compound:

Spectroscopic techniques are indispensable for corroborating crystallographic data and for studying the structure and bonding in solution and solid states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is highly sensitive to the chemical environment of nuclei. In the case of this compound, both ¹H and ¹³C NMR would provide definitive evidence of proton transfer.

Upon protonation of pyridine to form the pyridin-1-ium cation, a significant downfield shift of the signals corresponding to the ring protons and carbons is expected due to the increased positive charge and the resulting deshielding. pearson.com The proton attached to the nitrogen (N-H) would typically appear as a broad singlet at a very downfield chemical shift, often in the range of 12-15 ppm, and its presence is a clear indicator of salt formation.

The formate anion would exhibit a characteristic singlet in the ¹H NMR spectrum for its proton and a single resonance in the ¹³C NMR spectrum for its carbon.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Nucleus Pyridine (in CDCl₃) Pyridin-1-ium Cation (Predicted) Formate Anion (Predicted)
¹H NMR
H-2, H-6 ~8.6 >8.8 -
H-3, H-5 ~7.3 >7.5 -
H-4 ~7.7 >8.0 -
N-H - 12-15 -
Formyl H - - ~8.5
¹³C NMR
C-2, C-6 ~150 >150 -
C-3, C-5 ~124 >124 -
C-4 ~136 >136 -
Formyl C - - ~170

Note: Predicted shifts are based on general trends for pyridinium (B92312) salts and may vary depending on the solvent and concentration. pearson.compw.edu.pl

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying functional groups and probing hydrogen bonding. The formation of this compound would be characterized by distinct vibrational modes.

A key feature in the FT-IR spectrum would be the appearance of a broad and strong absorption band in the region of 2500-3000 cm⁻¹, which is characteristic of the N⁺-H stretching vibration in the pyridin-1-ium cation involved in strong hydrogen bonding. researchgate.net The in-plane and out-of-plane N-H bending vibrations would also be present.

Furthermore, the characteristic C=O stretching vibration of the carboxylic acid group in formic acid (around 1700 cm⁻¹) would be replaced by the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) in the formate anion, typically appearing around 1600 cm⁻¹ and 1350 cm⁻¹, respectively. The vibrations of the pyridine ring would also experience shifts upon protonation. acs.orgnist.govresearchgate.net

Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Approximate Frequency (cm⁻¹) Description
ν(N⁺-H) 2500-3000 (broad) N-H stretching in pyridinium
ν_as(COO⁻) ~1600 Asymmetric C-O stretching in formate
Ring Vibrations ~1480-1630 C=C and C=N stretching in pyridinium ring
ν_s(COO⁻) ~1350 Symmetric C-O stretching in formate
δ(N⁺-H) Variable In-plane N-H bending
γ(N⁺-H) Variable Out-of-plane N-H bending

Note: These are approximate ranges and can be influenced by the crystalline environment and the strength of hydrogen bonding. researchgate.netacs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridin-1-ium cation is isoelectronic with benzene (B151609) and exhibits characteristic π→π* transitions. The UV spectrum of pyridine shows absorption maxima around 250-262 nm. researchgate.netcdnsciencepub.com Upon protonation to form the pyridin-1-ium cation, these absorption bands may undergo a slight shift in wavelength and a change in intensity. The formate anion does not have significant absorption in the standard UV-Vis range (200-800 nm). Therefore, the UV-Vis spectrum of this compound would be dominated by the absorptions of the pyridin-1-ium cation. In some cases, charge-transfer bands can be observed in pyridinium salts, which appear as additional, often broad, absorptions at longer wavelengths. bohrium.com

Table 4: Expected UV-Vis Absorption Maxima (λ_max) for this compound

Chromophore Transition Expected λ_max (nm)
Pyridin-1-ium Cation π→π* ~250-270

Note: The exact λ_max can be influenced by the solvent. researchgate.netcdnsciencepub.com

Elucidation of Non-Covalent Interactions in this compound Assemblies:

The supramolecular architecture of this compound is dictated by a network of non-covalent interactions, with hydrogen bonding being the most prominent.

Hydrogen Bonding Networks (e.g., N—H⋯O, O—H⋯O, C—H⋯O, C—H⋯Cl)

In the crystalline state of this compound, the primary and most significant hydrogen bond is the N⁺—H⋯O interaction between the pyridin-1-ium cation and the formate anion. This is a strong, charge-assisted hydrogen bond that plays a crucial role in the formation and stability of the salt. cdnsciencepub.com

In co-crystals containing a higher ratio of formic acid, O—H⋯O hydrogen bonds between formic acid molecules or between formic acid and the formate anion can also be present, leading to extended hydrogen-bonded chains or sheets. lmaleidykla.lt

The geometry of these hydrogen bonds (donor-acceptor distances and angles) can be precisely determined from single-crystal X-ray diffraction data, providing a detailed understanding of the supramolecular assembly. For example, the N⋯O distance in N⁺—H⋯O hydrogen bonds in pyridinium carboxylates is typically in the range of 2.6 to 2.8 Å, indicative of a strong interaction.

Table 5: Common Hydrogen Bonds in this compound Systems

Donor (D) Acceptor (A) Type of Interaction
N⁺-H (Pyridinium) O (Formate) N⁺—H⋯O
O-H (Formic Acid) O (Formate/Formic Acid) O—H⋯O

π-π Stacking Interactions

The geometry of these interactions is typically not a perfectly eclipsed "sandwich" orientation, which would be electrostatically repulsive. Instead, more favorable arrangements such as parallel-displaced (staggered) or T-shaped orientations are commonly observed. In a crystal lattice, pyridinium salts have been shown to feature intermolecular π+-π+ interactions characterized by a strictly parallel, off-center orientation of neighboring pyridinium rings. The distances between the ring centroids in such arrangements can span a range from approximately 3.686 Å to 4.211 Å.

The strength of these π+-π+ stacking interactions can be influenced by substituents on the pyridinium ring. Electron-donating substituents tend to increase the interaction energy, while electron-withdrawing groups decrease it. While direct crystallographic data for this compound is not detailed in the surveyed literature, the fundamental principles derived from related pyridinium salts and theoretical models indicate that π-π stacking would be a crucial element in its solid-state architecture, working in concert with other non-covalent forces.

Table 1: Characteristics of π-π Stacking in Pyridinium Systems
Interaction TypeTypical GeometryObserved Inter-ring Distance Range (Å)Influencing Factors
π+-π+ StackingParallel-displaced (off-center)3.686 - 4.211Substituent electronic effects (electron-donating groups increase strength)
π+-π+ StackingT-shapedN/AElectrostatic potential of the rings

Charge-Assisted Hydrogen Bonds

Charge-assisted hydrogen bonds (CAHBs) are a dominant and structure-directing force in this compound. These interactions are significantly stronger than conventional hydrogen bonds because they are enhanced by the electrostatic attraction between the formally charged donor and acceptor species. In this system, the key interactions occur between the pyridinium cation (N⁺-H, the donor) and the formate anion (O⁻, the acceptor), as well as potentially between formate anions themselves.

These bonds are classified as exceptionally strong, short, and more covalent in character than ordinary hydrogen bonds. The formate ion, in particular, is noted to be more effective at forming strong CAHBs than other simple carboxylates like acetate.

In a closely related and structurally characterized salt co-crystal, pyridin-1-ium carboxyformate, the crystal structure reveals the presence of "rather short, charge-assisted O—H⋯O hydrogen bonds". The pyridinium N⁺-H group in this system forms bifurcated hydrogen bonds of varying strengths to the oxygen atoms of the carboxylate groups. The N⋯O distances in such interactions have been measured at approximately 2.79 Å and 2.95 Å. These experimental findings in a similar chemical environment provide a strong model for the types of robust, charge-assisted hydrogen bonds that would stabilize the crystal lattice of this compound, linking the cations and anions into a cohesive supramolecular network.

Table 2: Parameters of Charge-Assisted Hydrogen Bonds in Pyridinium-Carboxylate Systems
DonorAcceptorInteraction TypeObserved N⋯O Distances (Å) in a Related System
Pyridinium N⁺-HFormate/Carboxylate O⁻N⁺-H⋯O⁻2.7935 (16)
Pyridinium N⁺-HFormate/Carboxylate O⁻N⁺-H⋯O⁻ (bifurcated)2.9546 (17)

Crystal Engineering Principles Applied to this compound Solid Forms

Crystal engineering provides a framework for the rational design of solid forms by utilizing and controlling intermolecular interactions. For ionic systems like this compound, the primary strategy involves the selection of molecular components (ions) whose geometry and functional groups promote the formation of robust and predictable supramolecular synthons—structural units formed by intermolecular interactions.

The design of multi-component crystals, such as salts or co-crystals, is a core tenet of crystal engineering. In the case of this compound, the components are the pyridinium cation and the formate anion. The formation of its solid form is guided by the predictable and powerful charge-assisted N⁺-H⋯O⁻ hydrogen bonds. These interactions serve as the primary supramolecular synthon, reliably assembling the cations and anions.

Furthermore, crystal engineering principles can be used to create more complex systems. For example, in the salt co-crystal of pyridin-1-ium carboxyformate with 2-chloroacetic acid, the components are deliberately chosen to assemble into a one-dimensional chain structure. This demonstrates how an understanding of non-covalent interactions, including CAHBs, allows for the construction of specific supramolecular architectures. The selection of synthons is therefore a critical synthetic step to control the assembly and ultimately the functional properties of the resulting crystalline material.

Computational and Theoretical Investigations of Pyridin 1 Ium Formate

Density Functional Theory (DFT) Studies on Pyridin-1-ium Formate (B1220265) Structure, Conformational Analysis, and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to investigate the geometric and electronic properties of molecular systems like Pyridin-1-ium formate.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the this compound ion pair. By optimizing the geometry, researchers can obtain precise information about bond lengths, bond angles, and dihedral angles. For this compound, a key feature elucidated by DFT is the strong hydrogen bond between the pyridinium (B92312) N-H group (the donor) and an oxygen atom of the formate anion (the acceptor).

Conformational analysis using DFT explores the potential energy surface of the ion pair to identify different stable conformers and the energy barriers between them. This is particularly relevant for understanding the rotational and vibrational freedom within the molecule. Electronic properties such as the distribution of electron density, dipole moment, and polarizability are also calculated. The projected density of states (PDOS) analysis can be used to understand the chemical bonding between the pyridinium cation and the formate anion. mdpi.com DFT studies on similar pyridine-terminated systems have been used to investigate structural flexibility and identify the most stable conformations. researchgate.netcore.ac.uk

Table 1: Predicted Geometric and Electronic Properties of this compound from DFT Calculations

This table presents hypothetical but realistic values based on typical DFT results for similar ionic liquid components.

PropertyPredicted ValueDescription
Geometric Parameters
N-H Bond Length~1.04 ÅThe length of the covalent bond of the acidic proton on the pyridinium ring.
H···O Hydrogen Bond Length~1.75 ÅThe distance between the pyridinium hydrogen and the formate oxygen, indicating a strong hydrogen bond.
N-H···O Bond Angle~175°The near-linear angle characteristic of a strong, directional hydrogen bond.
C=O Bond Length (Formate)~1.25 ÅThe length of the carbonyl bonds within the formate anion.
Electronic Properties
Dipole Moment8-12 DebyeA measure of the overall polarity of the ion pair, reflecting significant charge separation.
HOMO-LUMO Energy Gap4.5 - 5.5 eVAn indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. mdpi.com
NBO Charge on N-H Hydrogen+0.5 to +0.6 eNatural Bond Orbital analysis showing a significant positive partial charge, confirming its acidic nature.
NBO Charge on Formate Oxygen-0.8 to -0.9 eNBO analysis indicating a high negative partial charge, confirming its basic and hydrogen bond accepting nature.

Hartree-Fock (HF) Calculations for Electronic Structure and Molecular Orbital Analysis

Hartree-Fock (HF) theory is a fundamental ab initio method that provides a starting point for more advanced electronic structure calculations. gatech.edu It approximates the many-electron wavefunction of a system as a single Slater determinant, which describes each electron moving in the average field of all other electrons. gatech.eduyoutube.com While HF systematically neglects electron correlation, making it less accurate than DFT for many properties, it is invaluable for providing a qualitative understanding of molecular orbitals (MOs). nih.gov

For this compound, HF calculations can be used to visualize the shapes and energies of its molecular orbitals. This analysis reveals how the atomic orbitals of carbon, nitrogen, oxygen, and hydrogen combine to form the bonding, non-bonding, and anti-bonding MOs of the entire ion pair. The resulting orbital energies and compositions provide a clear picture of the electronic structure. While modern research often favors DFT for its inclusion of electron correlation, the conceptual simplicity of HF makes it a powerful educational and analytical tool. nih.gov

Molecular Dynamics (MD) Simulations of this compound Systems and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. MD simulations provide detailed information about the dynamic behavior of systems, such as liquids, solutions, and crystals. chimia.ch For this compound, which can be considered a protic ionic liquid, MD simulations are crucial for understanding its bulk properties and intermolecular interactions.

In a typical MD simulation, a system containing many this compound ion pairs (and possibly solvent molecules) is constructed in a simulation box. The forces between particles are calculated using a force field, and Newton's equations of motion are integrated to predict the trajectory of each atom. This allows for the study of dynamic processes and the calculation of macroscopic properties.

Key insights from MD simulations of this compound systems include:

Structural Organization: Analysis of radial distribution functions (RDFs) reveals the average distances and coordination numbers between different atoms, such as the arrangement of formate anions around pyridinium cations.

Hydrogen Bonding Dynamics: MD simulations can track the formation, breaking, and lifetime of hydrogen bonds between the cation and anion, providing a dynamic picture of this crucial interaction. au.dk

Transport Properties: Properties like diffusion coefficients, viscosity, and ionic conductivity can be calculated from the simulation trajectories, which are essential for applications where this compound is used as a solvent or electrolyte.

Solvation Effects: When a solvent like water is included, MD can model how the ions are solvated and how the solvent affects the cation-anion interaction. mdpi.com

Analysis of Molecular Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for understanding and predicting the reactive behavior of molecules. ias.ac.in It is a 3D plot of the electrostatic potential mapped onto the electron density surface of a molecule. The MESP provides a visual representation of the charge distribution, highlighting regions that are electron-rich (electrostatically negative) and electron-poor (electrostatically positive). mdpi.commdpi.com

For this compound, the MESP surface clearly illustrates the charge separation inherent in the ion pair:

Negative Potential (Red/Yellow): The most negative regions are concentrated around the oxygen atoms of the formate anion. These areas are susceptible to attack by electrophiles and are the primary sites for hydrogen bond acceptance. mdpi.com

Positive Potential (Blue/Green): The most positive regions are located around the acidic proton on the pyridinium nitrogen (N-H) and, to a lesser extent, the other hydrogen atoms of the pyridine (B92270) ring. These sites are attractive to nucleophiles and are the hydrogen bond donor sites. nih.gov

MESP analysis is instrumental in rationalizing the intermolecular interactions, particularly the strong N-H···O hydrogen bond that defines the ion pair. It also helps predict how this compound will interact with other molecules, such as substrates in a reaction or solvent molecules. rsc.org

Frontier Molecular Orbital (HOMO/LUMO) Theory Applications for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful concept used to explain and predict chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgtaylorandfrancis.com The energies and spatial distributions of these orbitals are critical in determining how a molecule will behave in a chemical reaction.

In the case of the this compound ion pair:

HOMO: The HOMO is typically localized on the electron-rich formate anion. Its energy (EHOMO) is related to the ionization potential and indicates the ability of the molecule to donate electrons. A higher EHOMO suggests a better electron donor.

LUMO: The LUMO is generally localized on the electron-deficient pyridinium cation. Its energy (ELUMO) is related to the electron affinity and reflects the ability of the molecule to accept electrons. A lower ELUMO indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of chemical stability and reactivity. nih.gov A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more reactive. taylorandfrancis.com

FMO theory can be used to predict the feasibility of reactions involving this compound. For instance, in a reaction where it acts as a nucleophile, the interaction will be dominated by its HOMO. Conversely, if it acts as an electrophile, its LUMO will be key. slideshare.net

Table 2: Representative Frontier Orbital Data for this compound

This table presents hypothetical but realistic values based on typical quantum chemical calculations for similar ion pairs.

ParameterRepresentative Energy Value (eV)Significance in Reactivity
EHOMO-6.5Represents the energy of the highest occupied molecular orbital; related to the ability to donate electrons.
ELUMO-1.5Represents the energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons.
HOMO-LUMO Gap (ΔE)5.0A larger gap indicates higher kinetic stability and lower chemical reactivity.

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions within a crystal. scirp.orgresearchgate.net By partitioning the crystal electron density into molecular fragments, it provides a unique surface for each molecule. The surface is colored according to different properties, allowing for a detailed examination of close contacts between neighboring molecules. doi.org

For a crystalline solid of this compound, Hirshfeld analysis would provide quantitative insights into the crystal packing forces. The primary tool of this analysis is the 2D fingerprint plot, which summarizes all intermolecular contacts in the crystal.

Key interactions that would be quantified include:

O···H/H···O Contacts: These represent the dominant N-H···O hydrogen bonds between the pyridinium cation and the formate anion. They would appear as distinct, sharp "spikes" on the fingerprint plot and account for a significant percentage of the total Hirshfeld surface. researchgate.net

H···H Contacts: These correspond to interactions between hydrogen atoms on adjacent molecules and typically cover a large area of the Hirshfeld surface, representing van der Waals forces. nih.gov

By breaking down the interactions into percentage contributions, Hirshfeld analysis offers a clear, quantitative picture of how the ions are held together in the solid state. doi.org

Predictive Modeling of Reaction Pathways and Mechanistic Insights via Computational Approaches

Computational chemistry is an indispensable tool for elucidating reaction mechanisms and predicting reaction pathways. By modeling the potential energy surface (PES) of a reaction, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them.

For reactions involving this compound, computational approaches can provide key mechanistic insights. For example, if this compound is used as a catalyst for a chemical transformation, DFT calculations can be employed to:

Model Reactant Complexes: Determine the structure and stability of the initial complex formed between the catalyst and the substrate(s).

Locate Transition States: Identify the highest energy point along the reaction coordinate, which corresponds to the transition state. The structure of the transition state provides a snapshot of the bond-making and bond-breaking processes.

Calculate Activation Energies: The energy difference between the reactant complex and the transition state gives the activation energy barrier, which determines the reaction rate.

Characterize Intermediates and Products: Map out the entire reaction pathway, including any stable intermediates and the final products.

These predictive models can help explain experimental observations, rationalize the role of the catalyst, and guide the design of more efficient chemical processes. nih.gov Machine learning approaches are also emerging as a way to discover new reaction patterns and predict reaction outcomes from large datasets of chemical transformations. researchgate.net

Computational Approaches for Structure-Activity Relationship (SAR) Studies and Compound Optimization

Computational modeling has become an indispensable tool in the study of ionic liquids, including this compound. These theoretical investigations provide deep insights into the relationship between the molecular structure of the compound and its resulting chemical or biological activity, a field known as Structure-Activity Relationship (SAR) studies. By understanding these relationships, scientists can rationally design and optimize compounds with enhanced properties for specific applications.

For pyridinium-based compounds, computational methods such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling are frequently employed. bohrium.comresearchgate.net DFT calculations allow for the detailed analysis of the electronic structure, geometry, and interaction energies between the pyridin-1-ium cation and the formate anion. syxbsyjg.comresearchgate.net This information is crucial for understanding the fundamental properties of the ionic liquid, such as its thermal stability, viscosity, and solvation capabilities. bohrium.com

In the context of compound optimization, computational approaches guide the synthesis of new derivatives. By simulating the effects of adding different functional groups to the pyridinium ring, researchers can identify promising candidates with desired activities before engaging in extensive laboratory synthesis. nih.govacs.org For example, 3D-QSAR models can generate contour maps that visualize regions where steric bulk or electrostatic charge modifications would likely enhance a compound's activity. researchgate.net This predictive power accelerates the development of optimized pyridinium-based compounds for various applications, from catalysis to antimicrobial agents. researchgate.netacs.org

The table below illustrates how key molecular descriptors, calculable through computational methods, are correlated with the activity of pyridinium-based compounds.

Molecular DescriptorComputational MethodInfluence on Activity
Interaction Energy DFTDetermines the stability of the ion pair, affecting physical properties like melting point and viscosity. researchgate.net
Steric Factors (e.g., Molecular Volume) 3D-QSARInfluences how the compound interacts with other molecules or biological targets; crucial for designing selective agents. researchgate.net
Hydrophobicity (LogP) QSARAffects the compound's solubility and ability to cross biological membranes, which is critical for pharmacological applications. nih.gov
Electrostatic Potential Surface DFTReveals the charge distribution on the molecule, indicating sites for potential intermolecular interactions. nih.govresearchgate.net

By modifying the pyridin-1-ium cation, for example, by adding substituent groups at different positions on the ring, computational models can predict the resulting change in a specific activity. The following table provides a hypothetical example of such an optimization study.

Substituent Group at Position 4Predicted Interaction Energy (kJ/mol)Predicted Relative Activity Index
-H (unsubstituted)-3501.0
-CH3 (Methyl)-3551.2
-Cl (Chloro)-3651.5
-NO2 (Nitro)-3802.1

These predictive models, grounded in theoretical chemistry, are vital for the efficient optimization of this compound and related compounds, enabling the targeted design of molecules with superior performance characteristics.

Pyridin 1 Ium Formate As a Component in Ionic Liquids and Reaction Media

Characterization and Application of Pyridin-1-ium Formate (B1220265) as a Protic Ionic Liquid (PIL)

Pyridin-1-ium formate, with the chemical formula C₆H₇NO₂, is formed by the proton transfer from formic acid to the nitrogen atom of pyridine (B92270). nih.gov This creates a pyridinium (B92312) cation and a formate anion. As a PIL, its properties are defined by the characteristics of both the cation and the anion, and the extensive hydrogen bonding network that forms between them.

The synthesis of pyridinium-based PILs is typically a straightforward acid-base neutralization reaction. pharmaguideline.com For this compound, this involves reacting pyridine, a Lewis base, with formic acid. chemsrc.com The proton from the carboxylic acid group of formic acid is transferred to the lone pair of electrons on the nitrogen atom of the pyridine ring, forming the pyridinium cation. pharmaguideline.com

The physicochemical properties of pyridinium-based ionic liquids, such as density, viscosity, conductivity, and thermal stability, are tunable based on the structure of the cation and the choice of the anion. acs.org While specific data for this compound is not extensively documented in comparative tables, general principles for pyridinium PILs apply. The properties are heavily influenced by factors like hydrogen bonding, ion size, and shape. For instance, the hygroscopic nature of many PILs means that water absorption can significantly influence their physical and electrochemical properties; increased water content tends to decrease density while increasing ionic conductivity. nih.gov

Table 1: General Physicochemical Properties of this compound This table is interactive. Click on the headers to sort the data.

Property Value Source
Molecular Formula C₆H₇NO₂ nih.gov
Molecular Weight 125.13 g/mol nih.gov
Exact Mass 125.047678466 Da nih.gov
Component Compounds Pyridine, Formic Acid nih.govchemsrc.com

| Compound Type | Protic Ionic Liquid (PIL) | ionike.com |

A significant application of this compound is in biomass processing. Research has demonstrated its effectiveness as a solvent for the delignification of biomass. For example, its use as an ionic liquid for treating hardwood resulted in a 75% lignin (B12514952) yield recovery, showcasing its potential in biorefinery applications. researchgate.net The ability of the ionic liquid to dissolve complex biopolymers like lignin under mild conditions is a key advantage. researchgate.net

Role of this compound in Green and Eco-sustainable Reaction Environments

The growing emphasis on green chemistry—designing chemical products and processes that reduce or eliminate the use of hazardous substances—underpins the interest in ionic liquids like this compound. ionike.com Their negligible vapor pressure makes them non-volatile, which drastically reduces air pollution compared to conventional organic solvents and minimizes worker exposure to harmful fumes. ionike.com

This compound contributes to eco-sustainable reaction environments in several ways:

Replacement of Hazardous Solvents: It can replace toxic and volatile solvents like dichloromethane (B109758) or benzene (B151609), aligning with the principles of green chemistry. biosynce.com

Use of Renewable Building Blocks: Both pyridine and formic acid can be derived from or are related to biomass, making the ionic liquid potentially derivable from renewable feedstocks. Formate itself is considered a key intermediate in CO₂ utilization strategies.

Atom Economy: When used as a catalyst, it can enhance reaction efficiency, leading to higher yields and less waste. researchgate.net

Reduced Toxicity Profile: The formate anion is generally considered to have a favorable toxicological profile. Studies on related compounds like sodium formate have highlighted its low cost and lower toxicity, positioning it as an eco-friendly catalyst.

The application in lignin extraction from wheat straw and hardwood is a prime example of its role in a sustainable process, as it facilitates the conversion of lignocellulosic biomass into valuable products. researchgate.net

Evaluation of this compound as a Green Solvent for Chemical Transformations

The effectiveness of this compound as a green solvent is evaluated based on its performance in facilitating chemical reactions, its stability, and its environmental impact. Its ionic nature creates a unique reaction environment that can enhance reaction rates and influence product selectivity.

While specific reaction data for this compound is specialized, the broader class of pyridinium-based PILs has been successfully employed in a range of acid-catalyzed organic syntheses. These reactions serve as a model for the potential applications of the formate variant. The Brønsted acidity of the pyridinium cation allows it to act as an effective and reusable catalyst. ionike.comnih.gov

Table 2: Representative Chemical Transformations Catalyzed by Pyridinium-Based Ionic Liquids This table is interactive. Users can filter by reaction type.

Reaction Type Catalyst System Key Advantage Source
Pechmann Condensation [MBSPy][HSO₄] Solvent-free conditions, catalyst reusability nih.gov
Benzopyran Synthesis 1-(4-sulfobutyl)pyridinium chlorozincate Eco-friendly, moderate to good yields researchgate.net
tert-butylation of Phenol [2-MPyH]OTf High catalytic activity, tunable acidity ionike.com

| Delignification | Pyridinium Formate | High lignin yield (75%), mild conditions | researchgate.net |

The success of these related PILs in promoting reactions under environmentally friendly conditions—such as solvent-free systems or using water/ethanol mixtures—highlights the potential of this compound as a versatile and effective green solvent for chemical transformations. researchgate.netnih.gov

Impact of this compound on Reaction Kinetics, Thermodynamics, and Product Selectivity

The dual functionality of this compound as both a solvent and a catalyst can profoundly impact chemical reactions. As a protic ionic liquid, it possesses an acidic proton on the pyridinium cation, enabling it to act as a Brønsted acid catalyst. ionike.com

Thermodynamics and Selectivity: The highly structured and polar environment of an ionic liquid can stabilize transition states and intermediates differently than conventional molecular solvents. This can alter the thermodynamic landscape of a reaction, potentially favoring one product pathway over another and thus enhancing product selectivity. In the acid-catalyzed tert-butylation of phenol, for example, the strength of the acid catalyst (in this case, different pyridinium PILs) was shown to determine the distribution of products, with medium acids favoring 4-tert-butylphenol (B1678320) and strong acids favoring 2,4-di-tert-butylphenol. ionike.com The formate anion can also play a crucial role, potentially participating in reaction mechanisms or stabilizing intermediates through hydrogen bonding. nih.gov Furthermore, in biocatalysis, the choice of anion in pyridinium ILs has been shown to affect enzyme stability and activity. nih.gov

Strategies for Recyclability and Reusability of this compound-Based Reaction Media

A cornerstone of green chemistry is the ability to recycle and reuse solvents and catalysts to minimize waste and improve process economics. This compound's low volatility is a significant advantage, as it is not lost to evaporation and can be recovered post-reaction. ionike.com

Several strategies can be employed for the recovery and reuse of pyridinium-based ionic liquids:

Direct Reuse: In some reactions, particularly under solvent-free conditions, the product can be isolated by simple extraction with a non-polar solvent, leaving the ionic liquid phase behind to be reused in subsequent batches. Brønsted acidic pyridinium ILs used in coumarin (B35378) synthesis have been successfully recycled and reused up to five times without significant loss of activity. nih.gov

Distillation: If the reaction products or unreacted starting materials are volatile, they can be removed from the non-volatile ionic liquid via distillation. This method is commonly used for the recovery of pyridine itself from reaction mixtures and is applicable to its salt derivatives. google.com

Biphasic Systems: Pyridine derivatives can be designed to form biphasic systems with other solvents (e.g., water or non-polar organics). This allows for simple phase separation after the reaction is complete, enabling easy recovery of both the product and the ionic liquid. biosynce.com

Sorption/Extraction: Techniques using solid sorbents, such as solvent-impregnated resins, have been developed for the selective recovery of pyridine derivatives from aqueous streams. tue.nl This approach could be adapted to recover the ionic liquid from a reaction mixture.

Table 3: Recyclability Strategies for Pyridinium-Based Reaction Media This table is interactive. Click on a strategy to see more details.

Strategy Description Applicability Source
Direct Reuse The IL is reused directly after product extraction. Heterogeneous or biphasic reactions where product is easily separated. nih.gov
Distillation Volatile products are distilled away from the non-volatile IL. Reactions with volatile products and thermally stable ILs. google.com
Phase Separation The IL forms a separate phase from the product/solvent mixture. Systems where the IL has limited miscibility with the product phase. biosynce.com

| Sorbent Extraction | Solid resins are used to selectively adsorb the IL from the mixture. | Aqueous reaction media where the IL needs to be selectively removed. | tue.nl |

These strategies make this compound and related ionic liquids not only environmentally benign in their application but also economically attractive due to their potential for long-term, multi-cycle use.

Catalytic Applications of Pyridin 1 Ium Formate and Its Derivatives

Catalysis in Biomass Conversion and Valorization Processes

Pyridinium-based ionic liquids have demonstrated significant potential in the pretreatment and fractionation of lignocellulosic and chitin-based biomass, paving the way for more efficient biorefinery processes.

Delignification of Lignocellulosic Biomass (e.g., Wheat Straw, Hardwood)

The complex and rigid structure of lignocellulosic biomass, composed of cellulose (B213188), hemicellulose, and lignin (B12514952), presents a major challenge to its conversion into biofuels and value-added chemicals. nih.gov Pyridinium-based acidic ionic liquids (AILs) have been identified as effective solvents for delignification, the process of removing lignin to improve the accessibility of cellulose and hemicellulose. nih.govosti.govfrontiersin.orgnottingham.edu.cn

These AILs can disrupt the intricate network of bonds between lignin, cellulose, and hemicellulose, primarily by dissolving lignin. osti.gov Research has shown that pyridinium-based protic ionic liquids can achieve high delignification efficiency under mild conditions. For instance, a study on wheat straw pretreatment reported a delignification rate of 79% and a lignin recovery of 77% using a pyridinium-based ionic liquid at 60°C for 2 hours. osti.gov The effectiveness of the delignification process is crucial as it directly impacts the viability and quality of the final products from biorefineries. nottingham.edu.cn

The development of one-pot processes using pyridinium-based ionic liquids combined with metal salts is also being explored to deconstruct and convert lignocellulose simultaneously. acs.org These ionic liquids are considered a more cost-effective and less toxic alternative to commonly studied imidazolium-based ionic liquids. acs.org

Biomass SourceCatalyst/Solvent SystemKey FindingsReference
Wheat StrawPyridinium-based protic ionic liquidsAchieved 79% delignification and 77% lignin recovery at 60°C. osti.gov
General LignocellulosePyridinium-based ILs (PyILs)/MCl systemProposed as a cheaper and less toxic alternative to imidazolium (B1220033) ILs for one-pot deconstruction and conversion. acs.org

Enhancement of Enzymatic Hydrolysis and Glucose Yield Optimization

Following delignification, the remaining cellulose-rich material must be broken down into simple sugars, like glucose, through enzymatic hydrolysis. The efficiency of this step is critical for biofuel production. Pretreatment with pyridinium-based ionic liquids has been shown to significantly enhance the enzymatic saccharification of cellulosic biomass. acs.org

By altering the crystalline structure of cellulose or partially degrading the crystalline portions, these ionic liquids make the cellulose more accessible to cellulase (B1617823) enzymes. acs.org In one study, pretreating microcrystalline cellulose (Avicel) with 1-hexylpyridinium (B1223320) chloride ([Hpy][Cl]) for less than 30 minutes accelerated the subsequent enzymatic reaction, achieving over 95% conversion to glucose within 24 hours. acs.org Similarly, pretreatment of bagasse, a sugarcane byproduct, resulted in a 1 to 3-fold higher conversion rate compared to untreated biomass. acs.org The optimization of enzyme complexes and pretreatment conditions is key to maximizing glucose and xylose yields. researchgate.netnih.gov

Biomass SourcePretreatment AgentEnzymatic Hydrolysis OutcomeReference
Avicel (microcrystalline cellulose)1-hexylpyridinium chloride ([Hpy][Cl])>95% conversion to glucose after 24 hours. acs.org
Bagasse1-hexylpyridinium chloride ([Hpy][Cl])1-3 fold higher conversion than untreated biomass. acs.org

Pretreatment Strategies for Agricultural and Forest Biorefinery

The goal of a biorefinery is the complete valorization of all biomass components. Pyridinium-based ionic liquids are integral to developing effective pretreatment strategies for diverse feedstocks from agriculture and forestry. These pretreatments are fundamental to ensuring the commercial viability of the final products. nottingham.edu.cn The process aims to fractionate biomass into its primary constituents—cellulose, hemicellulose, and lignin—which can then be converted into various products. osti.govfrontiersin.org

The use of pyridinium-based ionic liquids offers an efficient route for this fractionation. For example, treating biomass like coir and poplar in aqueous alcohol solutions with acidic ionic liquid catalysts can produce cellulose materials with very low lignin content (as low as 0.95%) and achieve delignification rates up to 98%. osti.gov Such high efficiency in separating the components is a profound step toward the development of integrated biorefineries that can effectively produce biofuels and fine chemicals. acs.org

Valorization of Chitin-Based Biomass

Chitin (B13524) is the second most abundant biopolymer after cellulose and a significant source of biologically fixed nitrogen. frontiersin.orgmdpi.com Its valorization offers a sustainable route to nitrogen-containing chemicals. mdpi.comnih.gov However, chitin's robust crystalline structure makes it difficult to process. mdpi.com

Pyridinium-based ionic liquids have shown promise in overcoming this challenge. An acidic ionic liquid, 1-(carboxymethyl)pyridinium chloride, has been synthesized and investigated for its ability to dissolve chitin, reaching concentrations of up to 5 wt.%. semanticscholar.org This dissolution is a critical first step for the subsequent conversion of chitin into valuable platform chemicals, such as 3-acetamido-5-acetylfuran (B13792600) (3A5AF), a nitrogen-containing furan (B31954) derivative. nih.gov Various pyridinium-based ionic liquids have demonstrated good catalytic performance in this conversion, highlighting their potential in expanding the scope of chitin-based biorefineries. mdpi.comnih.gov

Pyridin-1-ium Formate (B1220265) in CO2 Utilization and Conversion

The capture and utilization of carbon dioxide (CO2) is a critical strategy for mitigating climate change and creating value-added products. The conversion of CO2 into formate (the anion of formic acid) is a key pathway in this process.

Catalytic Hydrogenation of Carbon Dioxide to Formate

The hydrogenation of CO2 to formate is an important reaction for producing a stable hydrogen storage molecule and a valuable chemical feedstock. researchgate.netnih.gov While pyridin-1-ium formate itself is the product formed when pyridine (B92270) is used as a base in this reaction, the pyridinium (B92312) cation plays a role in catalytic systems for the electrochemical reduction of CO2.

In these systems, pyridine derivatives can act as co-catalysts. For instance, modifying copper or gold electrodes with a poly(4-vinylpyridine) layer has been shown to enhance the selectivity of CO2 reduction towards formic acid at low overpotentials. acs.org Mechanistic studies suggest that pyridinium can catalyze the reduction of CO2 through a series of steps involving proton and electron transfers. osti.govacs.org The pyridinium cation is reduced to a pyridinyl radical, which can then react with CO2. osti.gov Although the direct use of this compound as the primary catalyst for CO2 hydrogenation to formate is not established, the underlying chemistry of the pyridinium ring is central to catalytic cycles developed for CO2 reduction.

Mechanistic Investigations of CO2 Reduction Pathways (e.g., Inner vs. Outer Sphere)

The electrochemical reduction of carbon dioxide (CO₂) using pyridinium-based catalysts has been a subject of extensive mechanistic investigation to elucidate the reaction pathways and enhance the efficiency of converting CO₂ into valuable chemicals like formate and methanol. google.com The mechanism of pyridinium-catalyzed CO₂ reduction is complex, with debates surrounding the precise nature of the active catalytic species and the electron and proton transfer steps.

Subsequent computational and experimental studies have pointed towards alternative pathways. One prominent proposed mechanism involves the formation of dihydropyridine (B1217469) from the two-electron reduction of a surface-bound pyridine. rsc.org This dihydropyridine species can then act as a hydride transfer agent to reduce CO₂. rsc.org This pathway is considered more thermodynamically favorable than the one involving the pyridinyl radical. rsc.org The interaction of pyridinium with the electrode surface is a critical aspect of the catalytic cycle. It has been observed that pyridinium adsorbs on platinum electrodes, and its reduction potential is dependent on the electrode material. acs.orgnih.gov

The distinction between inner-sphere and outer-sphere electron transfer mechanisms is crucial in understanding the catalytic process.

Inner-Sphere Electron Transfer (IS-ET): This pathway involves the direct coordination of the CO₂ molecule or a reaction intermediate to the catalyst or electrode surface. In the context of pyridinium catalysis, this could involve the formation of a transient complex between CO₂, the pyridinium species, and the electrode surface. researchgate.net Cations present in the electrolyte, such as K⁺, have been shown to promote CO₂ activation through an inner-sphere mechanism by stabilizing the key adsorbed CO₂δ− intermediate. scbt.com

Outer-Sphere Electron Transfer (OS-ET): In this mechanism, the electron is transferred from the electrode to the CO₂ molecule without direct adsorption. The reaction occurs in the electrical double layer near the electrode surface. acs.org Studies have shown that in the absence of promoting cations, the reduction of CO₂ may proceed via an outer-sphere pathway, though with a higher energy barrier. scbt.comacs.org

The secondary coordination sphere, which refers to the environment around the active catalytic site, also plays a significant role. Functionalizing catalysts with cationic pyridinium groups in the secondary sphere can alter the electronic structure of the active metal sites, leading to enhanced stabilization of CO₂ reduction intermediates like *COO⁻ and inhibiting competing reactions such as the hydrogen evolution reaction. princeton.edu This modification has been shown to improve both the activity and selectivity of CO₂-to-CO conversion.

Photoinduced CO2 Radical Anion Generation Mediated by Formate Salts

A significant advancement in carbon dioxide activation is the generation of the highly reactive CO₂ radical anion (CO₂•⁻) under mild, photoinduced conditions, utilizing formate salts as precursors. researchgate.netnih.govrsc.org This method provides a valuable alternative to traditional electrochemical or high-energy methods for generating this key intermediate. wikipedia.org

The fundamental principle of this process involves a Hydrogen Atom Transfer (HAT) event. wikipedia.org Through a polarity-matched HAT between an electrophilic radical and a formate salt, the CO₂•⁻ is formed as a key component in a radical chain reaction. wikipedia.org This process can be initiated photochemically, offering a controlled and efficient way to produce the CO₂ radical anion. wikipedia.org

The reaction can be summarized in the following table:

Reactants Conditions Key Intermediate Significance
Formate Salts, CO₂Photocatalytic, Mild ConditionsCO₂ Radical Anion (CO₂•⁻)Access to a highly reactive species for C-C bond formation. researchgate.netorganic-chemistry.org

This photoinduced equilibration between formate salts and CO₂ allows for the generation of the CO₂•⁻ within seconds under extremely mild conditions. researchgate.netnih.govrsc.org The generated radical anion is a potent single-electron reductant and can be engaged as a nucleophilic carbon-radical in various synthetic transformations, such as Giese-type reactions. wikipedia.orgorganic-chemistry.org

A particularly important application of this methodology is in the field of carbon isotope radiolabeling. researchgate.net By using isotopically labeled formate salts or [¹³C, ¹⁴C, ¹¹C]CO₂, labeled CO₂•⁻ can be generated. researchgate.netnih.govorganic-chemistry.org This enables the incorporation of carbon isotopes into pharmaceutically relevant molecules through reactions like hydro-carboxylation and bis-carboxylation, which is crucial for drug discovery and development studies. researchgate.netrsc.org The relevance of this method has been demonstrated in late-stage carbon isotope labeling and in vivo molecular imaging applications. nih.govrsc.org

This photochemical strategy circumvents the challenges associated with the direct use of labeled CO₂, such as handling difficulties and cost, by leveraging the dynamic equilibrium with more accessible formate salts. organic-chemistry.org

Applications in Specific Organic Synthesis Reactions:

Catalysis of Knoevenagel Condensation and Related Reactions

Pyridinium-based compounds, particularly those formulated as ionic liquids, have emerged as effective and environmentally friendly catalysts for the Knoevenagel condensation. nih.govresearchgate.netwikipedia.org This reaction is a cornerstone of organic synthesis, involving the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. organic-chemistry.org

The catalytic activity of pyridinium ions in this context is often attributed to their nature as mild Brønsted acids. nih.gov Pyridinium-based ionic liquids can act as promoters or catalysts in these reactions, facilitating the condensation under green conditions, often in aqueous media. nih.govwikipedia.org

A key example is the synthesis of benzopyran derivatives through a one-pot, three-component reaction of an aldehyde, an active methylene (B1212753) compound (like dicyanomethane), and a cyclic diketone (such as 5,5-dimethyl-1,3-cyclohexanedione). researchgate.net This process involves sequential Knoevenagel condensation and Michael addition reactions. researchgate.net Specially designed pyridinium-based ionic liquids, such as 1-(4-sulfobutyl)pyridinium chlorozincate, have been shown to efficiently catalyze this transformation, leading to good yields of the desired benzopyran products. researchgate.netrsc.org

The advantages of using pyridinium-based catalysts in Knoevenagel condensations include:

Mild Reaction Conditions : The reactions can often be carried out under gentle heating without the need for harsh acids or bases. nih.govwikipedia.org

Green Chemistry : The use of water or ethanol/water mixtures as solvents and the potential for catalyst recyclability align with the principles of green chemistry. researchgate.netwikipedia.org

High Yields : Good to excellent yields of the condensed products are often achieved. nih.govresearchgate.net

Simplified Workup : In many cases, the product can be isolated by simple filtration or recrystallization, avoiding the need for chromatographic purification. researchgate.net

The Doebner modification of the Knoevenagel condensation specifically utilizes pyridine as a solvent and catalyst, particularly when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation followed by decarboxylation. organic-chemistry.orgnih.gov

Synthesis of Diverse Heterocyclic Scaffolds (e.g., Benzopyranones)

Pyridinium formate and its derivatives serve as valuable reagents and catalysts in the synthesis of a wide array of heterocyclic scaffolds, which are core structures in many pharmaceuticals and natural products. rsc.orgnih.gov The reactivity of the pyridinium ring, particularly when activated, allows for its participation in various cyclization and ring-transformation reactions. acs.org

One prominent application is the synthesis of benzopyranones . As detailed in the Knoevenagel condensation section, pyridinium-based ionic liquids catalyze the one-pot synthesis of 2-amino-3-cyano-4-phenyl-7,7-dimethyl-7,8-dihydro-4H-1-benzopyran-5(6H)-ones from aromatic aldehydes, 5,5-dimethyl-1,3-cyclohexanedione, and dicyanomethane. researchgate.netrsc.org This reaction provides an efficient and environmentally friendly route to this important class of heterocyclic compounds. researchgate.net

Beyond benzopyranones, pyridinium salts are precursors for a variety of other heterocyclic systems:

Dihydropyridines (DHPs) and Piperidines : The dearomatization of pyridinium salts is a common strategy for synthesizing 1,4-dihydropyridines and subsequently piperidines. nih.govresearchgate.net This can be achieved through nucleophilic addition of various carbon nucleophiles, often catalyzed by organocatalysts or transition metals, to activated pyridinium salts. nih.govresearchgate.net The counter-ion of the pyridinium salt, such as formate, can influence the reactivity and stereoselectivity of these transformations. researchgate.net

Indolizines and other Fused Systems : Pyridinium 1,4-zwitterions, which can be generated from pyridinium salts, are versatile building blocks in formal (3+2), (4+1), and other cycloaddition reactions to construct fused heterocyclic systems like indolizines. researchgate.net

Indoles and other Nitrogen Heterocycles : The classic Zincke reaction, involving the ring-opening of activated pyridinium salts by amines, has been adapted for the synthesis of complex nitrogen heterocycles. acs.org By using tethered nucleophiles on the pyridine ring, this ring-opening can be followed by an intramolecular cyclization to produce substituted indoles and other related structures. acs.org

The general strategy often involves the activation of the pyridine ring by N-substitution, making it susceptible to nucleophilic attack, which is the key step in the construction of these diverse heterocyclic frameworks. nih.gov

Catalytic Transfer Hydrogenation Processes

In the context of catalytic transfer hydrogenation (CTH), pyridinium formate plays a dual role. The pyridinium ion is often the substrate undergoing reduction, while the formate anion serves as a convenient and efficient hydrogen donor. researchgate.netorganic-chemistry.orgresearchgate.net CTH is a powerful technique in organic synthesis that utilizes hydrogen donor molecules in the presence of a catalyst (commonly palladium on carbon) to achieve reductions, thereby avoiding the need for gaseous hydrogen.

The transfer hydrogenation of pyridinium and quinolinium salts is an important strategy for accessing saturated N-heterocycles like piperidines and tetrahydroquinolines, which are prevalent in biologically active molecules. researchgate.netorganic-chemistry.org Various hydrogen sources can be used, including ethanol, but formate salts are particularly common and effective. organic-chemistry.org

The general scheme for the CTH of a pyridinium salt using a formate donor is shown below:

Substrate Hydrogen Donor Catalyst Product
Pyridinium SaltFormate (e.g., from Pyridinium Formate)Metal Catalyst (e.g., Ir, Rh, Pd)Piperidine (B6355638) Derivative

Furthermore, the electrocatalytic hydrogenation of pyridinium has been studied under conditions similar to those used for CO₂ reduction to formic acid and methanol. rsc.orgnih.gov This process involves a heterogeneous reaction with chemisorbed hydrogen on a platinum electrode surface. rsc.orgnih.gov These studies suggest that partially hydrogenated species like dihydropyridium may act as transient intermediates in these reduction processes. nih.gov

General Catalytic Activity and Selectivity Enhancement in Organic Transformations

Pyridinium formate and related pyridinium salts exhibit broad utility as catalysts and catalytic promoters that can enhance both the rate and selectivity of various organic transformations. Their effectiveness stems from their tunable electronic properties, their role as mild Brønsted acids, and their ability to participate in specific non-covalent interactions. nih.gov

Simple pyridinium salt derivatives have been identified as unexpectedly potent and recyclable Brønsted acid catalysts for reactions such as the acetalization of aldehydes, even in protic media. nih.gov The catalytic activity can be finely tuned by modifying the substituents on the pyridinium ring. Electron-withdrawing groups enhance the acidity and, consequently, the catalytic efficiency, while electron-donating groups have the opposite effect. nih.gov This tunability allows for the rational design of catalysts for specific applications.

In the realm of stereoselective synthesis, the counter-ion of the pyridinium salt (e.g., formate) can play a crucial role in influencing the stereochemical outcome of a reaction. researchgate.net For instance, in the catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of enolates to pyridinium salts, the nature of the counter-ion affects both the yield and the stereoselectivity. researchgate.net

The catalytic performance is also enhanced by the ability of the pyridinium moiety to act as a non-covalent, organizing element within a catalyst structure. In cooperative catalytic systems, pyridinium residues attached to the periphery of a metal complex, such as an Al(Salen) complex, are essential for achieving high trans- and enantioselectivity in the synthesis of β-lactones. The pyridinium ion pair is thought to generate and stabilize a key enolate intermediate within the catalyst's sphere of influence.

Furthermore, the strategic placement of pyridinium groups can direct the regioselectivity of reactions. By activating the pyridine ring, N-substituents make the C2 and C4 positions susceptible to nucleophilic attack, enabling the selective synthesis of functionalized pyridine derivatives that are otherwise difficult to access. This control over selectivity is a significant advantage in the synthesis of complex molecules.

Biological and Agricultural Research Applications of Pyridin 1 Ium Formate Analogues

Investigation of Antimicrobial Activities against Bacterial and Fungal Strains

Pyridinium-based compounds, analogues of pyridin-1-ium formate (B1220265), have been a significant focus of antimicrobial research due to their ability to combat a variety of bacterial and fungal pathogens. nih.govnih.govrsc.org The mechanism of their antimicrobial action is often attributed to their cationic nature, which facilitates interaction with and disruption of negatively charged microbial cell membranes. nih.gov This interaction can lead to increased cell permeability and leakage of intracellular components, ultimately resulting in cell death.

The antimicrobial efficacy of pyridinium (B92312) salts is influenced by their chemical structure, particularly the length of the N-alkyl chain and the nature of substituents on the pyridine (B92270) ring. nih.gov Research has shown that increasing the hydrophobicity of the molecule, often by elongating the alkyl chain, can enhance its antimicrobial properties. nih.gov For instance, studies on a series of substituted benzylidenehydrazinylpyridinium derivatives revealed that compounds with a longer side chain on the pyridinium nitrogen exhibited increased antimicrobial activity. nih.gov

Several studies have quantified the antimicrobial activity of pyridinium analogues against a range of microorganisms. For example, certain pyridinium-based ionic liquids have demonstrated notable antibacterial and antifungal properties. nih.gov In one study, specific ionic liquids, designated as IL-10, IL-11, and IL-14, showed significant activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Aspergillus niger. nih.govnih.gov

The table below summarizes the minimum inhibitory concentration (MIC) values of selected pyridinium derivatives against various microbial strains, illustrating their potential as antimicrobial agents.

Compound/AnalogueMicroorganismMinimum Inhibitory Concentration (MIC)Reference
4-(2-(2-methylbenzylidene)hydrazinyl)-1-(3-phenylpropyl)pyridinium bromideStaphylococcus aureus4 µg/mL nih.gov
Pyridinium-based Ionic Liquid (IL-10)Bacillus cereusNot specified, but showed strong activity researchgate.net
Pyridinium-based Ionic Liquid (IL-11)Staphylococcus aureusNot specified, but showed strong activity researchgate.net
Pyridinium-based Ionic Liquid (IL-14)Aspergillus nigerNot specified, but showed notable activity nih.govnih.gov
Halogenated pyridinium derivativesStreptococcus B7.5 µg/ml to 180 µg/ml researchgate.net

It is important to note that while many pyridinium compounds show broad-spectrum activity, some exhibit selectivity. For example, certain derivatives have been found to be more effective against Gram-positive bacteria than Gram-negative bacteria. nih.gov Additionally, the antifungal activity can vary, with some compounds showing high efficacy while others exhibit low activity against certain fungal strains like Candida albicans. nih.gov

Evaluation as Antiparasitic Agents (e.g., against Toxoplasma gondii)

The investigation of pyridinium formate analogues has extended to the field of parasitology, with studies exploring their potential as antiparasitic agents. A notable target for these investigations is Toxoplasma gondii, the causative agent of toxoplasmosis.

Research into bis-pyridinium based-ionic liquids has revealed promising antiparasitic activity. nih.gov In one study, a specific compound demonstrated a higher antiparasitic effect against Toxoplasma gondii compared to other tested compounds. nih.gov This activity was characterized by a significant reduction in the parasite count in the liver of infected mice and observable distortion and deformation in the shape of the tachyzoites, the rapidly multiplying stage of the parasite. nih.gov

Another study focused on a novel N-cetyl-modified derivative of a pyridine compound, named Cetyl-Maritima. This compound was found to exhibit activity against Toxoplasma gondii parasites, highlighting the potential of modifying the structure of pyridinium compounds to enhance their antiparasitic properties. rsc.org The research also noted that Cetyl-Maritima displayed sub-micromolar activity against Leishmania major amastigotes, further broadening the potential antiparasitic applications of pyridinium analogues. rsc.org

While direct studies on pyridin-1-ium formate are limited in this area, the findings for related pyridinium compounds suggest that this class of molecules holds promise for the development of new anti-Toxoplasma agents. The ability of these compounds to affect the viability and morphology of the parasite indicates a potential mechanism of action that warrants further investigation.

Enzyme Inhibition Studies and Mechanistic Elucidation (e.g., Soluble Epoxide Hydrolase)

Pyridinium formate analogues have been investigated for their potential to inhibit various enzymes, a property that is central to many therapeutic strategies. The pyridine ring is a common scaffold in many enzyme inhibitors, and its derivatives have shown activity against a range of clinically important enzymes. nih.govrsc.org

One area of interest is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease. researchgate.netrsc.org A series of isoindolinedione-benzamide pyridinium derivatives were designed and synthesized as multifunctional anti-Alzheimer's agents. rsc.org Within this series, certain compounds displayed potent inhibitory activity against AChE and BChE, with IC50 values in the sub-micromolar range. rsc.org Enzyme kinetics studies of the most potent compounds revealed a mixed-type inhibition mechanism, suggesting that these inhibitors can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. researchgate.net

Another enzyme of significant therapeutic interest is soluble epoxide hydrolase (sEH). Inhibition of sEH has been explored as a strategy for treating a variety of conditions, including cardiovascular diseases and inflammation. researchgate.netresearchgate.net The sEH enzyme is responsible for the hydrolysis of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) to their less active diol counterparts. researchgate.net By inhibiting sEH, the levels of beneficial EETs can be maintained. While direct studies on this compound as an sEH inhibitor are not extensively documented, the design of sEH inhibitors has incorporated pyridine-related motifs. For example, a library of compounds designed as dual sEH and 5-lipoxygenase (5-LOX) inhibitors was based on an imidazo[1,2-a]pyridine (B132010) motif. researchgate.net This suggests that the pyridinium scaffold could be a viable starting point for the development of novel sEH inhibitors.

The mechanistic elucidation of enzyme inhibition by pyridinium analogues often involves a combination of in vitro enzyme assays and in silico molecular docking studies. These approaches help to understand the binding modes of the inhibitors within the active site of the enzyme and to identify key structure-activity relationships.

Modulation of Plant Growth and Development (e.g., Wheat, Cucumber)

The application of pyridinium formate analogues extends to agriculture, where they have been studied for their effects on plant growth and development. These compounds can act as plant growth regulators, exhibiting both growth-promoting and inhibitory effects depending on their concentration and chemical structure.

In studies on wheat (Triticum aestivum L.), a long-chain pyridinium salt, 1-(2-(dodecyloxy)-2-oxoethyl)pyridin-1-ium chloride, was shown to influence various morpho-physiological traits. nih.gov At lower concentrations (e.g., 0.001%), this compound significantly increased seed germination, shoot and root length, and wet green mass of 7-day-old seedlings. nih.gov This growth-promoting effect suggests its potential for use in enhancing crop establishment. However, at higher concentrations (e.g., 0.1%), the same compound had a negative impact, leading to reduced growth parameters. nih.gov

Furthermore, certain concentrations of this pyridinium salt were found to increase the content of chlorophyll (B73375) a, chlorophyll b, and carotenoids, indicating a positive effect on the photosynthetic apparatus of wheat leaves. nih.gov An increase in flavonoid content was also observed, which may suggest an activation of the plant's defense system under mild stress conditions. nih.gov

Another study on wheat seedlings investigated the dual role of quaternary pyridinium salts, specifically nicotinamide (B372718) and isonicotinamide (B137802) derivatives, as both antifungal agents against Fusarium culmorum and as plant growth promoters. nih.govrsc.org Several of the tested compounds not only reduced the disease index but also promoted plant and root growth. For instance, certain isonicotinamide derivatives at a concentration of 100 µg/mL increased root dry weight, while another at 10 µg/mL led to a significant increase in plant length. nih.gov

While specific studies on the effects of pyridinium formate analogues on cucumber (Cucumis sativus L.) are less prevalent, the findings in wheat suggest that these compounds could have broader applications in agriculture for modulating plant growth. The concentration-dependent effects highlight the importance of careful dose optimization to achieve desired outcomes, whether for growth promotion or inhibition.

Assessment of Herbicidal and Insecticidal Properties

In addition to their role as plant growth modulators, pyridinium formate analogues have been assessed for their potential as herbicides and insecticides. The pyridine ring is a core component of many commercially successful pesticides, and research continues to explore new derivatives with improved efficacy and environmental profiles.

Herbicidal Properties

Pyridine-based compounds have been developed as herbicides, with some exhibiting synergistic effects when combined with other herbicidal agents. acs.org For example, certain pyridine carboxylic acids have been shown to display a synergistic herbicidal effect when applied in combination with specific cereal or rice herbicides. acs.org The development of herbicidal ionic liquids (HILs) represents another innovative approach. A series of piperidinium-based HILs, which are structurally related to pyridinium compounds, have been synthesized and investigated. chinesechemsoc.orgnih.gov These HILs consist of a surface-active cation and a commercially available herbicidal anion, such as dicamba. chinesechemsoc.org This combination aims to enhance the efficacy of the herbicide by improving its surface coverage and adhesion to plant leaves. chinesechemsoc.org

Insecticidal Properties

A number of pyridine and pyridinium derivatives have demonstrated significant insecticidal activity against various pests. researchgate.netresearchgate.netresearchgate.net In one study, several newly synthesized thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines containing an ethyl nicotinate (B505614) scaffold were evaluated for their activity against the cotton aphid, Aphis gossypii. researchgate.net Some of these compounds showed promising results, and further investigation into their sublethal effects revealed impacts on the biological parameters of the aphids, such as nymphal instar duration and adult longevity. researchgate.net

Another study focused on piperidinium (B107235) and morpholinium cyanopyridinethiolates as insecticides against the cowpea aphid, Aphis craccivora. researchgate.net The results indicated that some of these compounds exhibited insecticidal activities that were approximately 1.5-fold higher than the commercial insecticide acetamiprid (B1664982) after 48 hours of treatment. researchgate.net A clear structure-activity relationship was also observed among the tested compounds. researchgate.net

These findings underscore the potential of pyridinium-based compounds in the development of new and effective crop protection agents.

In Silico Screening and Molecular Docking for Bioactivity Prediction

In silico methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, have become invaluable tools in the discovery and development of new bioactive compounds, including pyridinium formate analogues. These computational techniques allow for the prediction of biological activity and the elucidation of the molecular interactions between a compound and its biological target, thereby guiding the design of more potent and selective molecules.

Molecular docking studies have been successfully employed to understand the antimicrobial activity of pyridinium-based ionic liquids. nih.govrsc.org In one such study, the biological activity of certain ionic liquids was found to correlate with their significant binding affinities to microbial protein targets. nih.govrsc.org By simulating the binding of these compounds to the active sites of key microbial enzymes, researchers can predict their inhibitory potential and identify the crucial structural features responsible for their activity. For example, docking results for a series of pyridinium-based ionic liquids showed that one compound exhibited the maximum inhibition against six different bacteria, with binding affinity values ranging from -6.4 to -8.4 kcal/mol. nih.gov

These in silico approaches are not limited to antimicrobial activity. They have also been applied to predict the enzyme inhibitory potential of pyridine derivatives against various targets, such as those involved in tuberculosis and Alzheimer's disease. rsc.orgacs.org For instance, molecular docking studies of quinazolinone-based pyridine derivatives revealed the binding patterns of the most potent compounds in the active site of the mycobacterial membrane protein Large 3 (MmpL3), providing a structural rationale for their anti-tuberculosis activity. rsc.orgacs.org

In addition to molecular docking, ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are often performed to assess the drug-like properties and potential safety of new compounds. nih.govrsc.org These predictions help to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process.

The table below provides examples of predicted binding affinities of pyridinium-based compounds with various biological targets, as determined by molecular docking studies.

Compound ClassBiological TargetPredicted Binding Affinity (kcal/mol)Reference
Pyridinium-based Ionic Liquid (S2-03)Bacterial proteins-6.4 to -8.4 nih.gov
Quinazolinone-based pyridine derivative (4e)Mycobacterial membrane protein Large 3 (MmpL3)Not specified, but showed strong binding rsc.orgacs.org
Quinoline-pyridine derivative (11)DNA gyrase B chain-20.48 kJ mol-1 chinesechemsoc.org

These in silico studies play a crucial role in accelerating the discovery of new pyridinium-based compounds with a wide range of biological and agricultural applications by enabling a more rational and targeted approach to their design and synthesis.

Studies on Metabolic Labeling and Intracellular Processes

Pyridinium-based compounds have emerged as valuable tools for studying intracellular processes, largely due to their utility in the development of fluorescent probes and for metabolic labeling. Their unique chemical properties allow for the design of molecules that can target specific organelles or be used to track biological molecules within living cells.

Pyridinium-based fluorescent probes have been designed for enhanced two-photon microscopy, a technique that allows for deep-tissue imaging with reduced photodamage. nih.govnih.gov These probes often consist of a pyridinium core, which acts as an electron acceptor, and various "arms" that function as electron donors. nih.gov This design leads to excellent fluorescence quantum yield and two-photon absorption in the near-infrared region. nih.gov Notably, specific pyridinium-based probes have been developed with the ability to target and visualize intracellular organelles such as mitochondria and lysosomes. nih.gov For example, a probe named Mito-3arm has been shown to outperform commercial two-photon absorbing dyes in imaging mitochondria in HeLa cells and has been successfully used for deep tissue imaging in 3D human forebrain organoids. nih.gov

In addition to organelle imaging, pyridinium-based fluorophores have been developed for the detection of specific ions under particular cellular conditions, such as zinc ions during autophagy. researchgate.net These probes can provide valuable insights into the roles of these ions in various cellular processes.

The application of pyridinium derivatives also extends to bioconjugation reactions for fluorogenic labeling of subcellular compartments. researchgate.net Novel cationic 1,2,4-triazines containing a pyridinium moiety have been shown to form fluorescent products upon reaction with dienophiles, enabling the labeling of structures like mitochondria in live cells. researchgate.net

While direct studies on the use of this compound for metabolic labeling are not widely reported, the broader class of pyridine derivatives is involved in the synthesis of compounds used for this purpose. For instance, pyridine is used as a reagent in the synthesis of 4-thiouridine (B1664626) (4sU) prodrugs, which are employed for the metabolic labeling of RNA. rsc.org This allows for the study of cellular RNA expression and decay dynamics. rsc.org

The versatility of pyridinium-based compounds as fluorescent probes and components of metabolic labeling strategies underscores their importance in advancing our understanding of complex intracellular processes.

Environmental Fate and Sustainability Aspects of Pyridin 1 Ium Formate

Biodegradation Pathways and Mechanisms of Pyridin-1-ium Formate (B1220265) Derivatives

The biodegradation of pyridinium-based ionic liquids is a critical factor in their environmental persistence. Research indicates that the structure of the cation, particularly the substituents on the pyridinium (B92312) ring, plays a pivotal role in determining the rate and extent of degradation.

Studies on N-alkylpyridinium salts have shown a clear relationship between the alkyl chain length and biodegradability. For instance, pyridinium ILs with hexyl and octyl side chains can be fully mineralized by activated sludge microbial communities, whereas the butyl-substituted equivalent is not readily biodegradable. rsc.orgrsc.org This suggests that longer alkyl chains may better facilitate microbial degradation, possibly by providing a more accessible point of metabolic attack. rsc.org One study found that 1-octyl-3-methylpyridinium bromide could be classified as "readily biodegradable," while the butyl and hexyl analogues could not, even though all three were ultimately mineralized. rsc.orgresearchgate.net

The degradation pathway often begins with the modification of the side chain. For pyridinium-based cations with longer alkyl chains (e.g., octyl and hexyl), biodegradation can involve the unsaturation and hydroxylation of the long side chain. nih.gov Conversely, for shorter chains like butyl, degradation may proceed through unsaturation of the butyl group and hydroxylation of the pyridinium ring itself. nih.gov A key step in the breakdown of the core structure is the cleavage of the pyridinium ring, which has been observed in studies using axenic cultures of soil bacteria such as Corynebacterium sp. This bacterium can utilize the N-ethylpyridinium cation as its sole source of carbon and nitrogen, breaking open the ring to form various metabolites. rsc.orgresearchgate.net The degradation of the parent pyridine (B92270) ring is well-documented, with numerous soil bacteria capable of metabolizing it through pathways involving hydroxylated intermediates. researchgate.nettandfonline.com

The introduction of specific functional groups into the cation side chain can dramatically enhance biodegradability. A prominent strategy for designing more environmentally benign pyridinium ILs is the incorporation of an ester moiety. Pyridinium ILs featuring an ester group in the side chain have demonstrated exceptionally high levels of biodegradation under aerobic conditions, often qualifying as 'readily biodegradable' according to standard tests like the CO2 Headspace test (ISO 14593). rsc.orgresearchgate.net This is in stark contrast to pyridinium ILs with simple alkyl side chains, which exhibit significantly lower biodegradability. researchgate.net The ester linkage provides a readily hydrolyzable site for microbial enzymes, accelerating the breakdown of the molecule.

Furthermore, nature-inspired designs show promise. ILs based on naturally occurring pyridinium structures, such as trigonelline (B31793) ([C1COOHPy][Cl]), have been found to be completely mineralizable and non-toxic in biodegradability tests. nih.gov

Biodegradability of Various Pyridinium-Based Ionic Liquids
Pyridinium CationAnionSide Chain/GroupBiodegradability ResultReference
1-Butyl-3-methylpyridiniumBr⁻ButylNot readily biodegradable, but full mineralization possible. rsc.orgrsc.org
1-Hexyl-3-methylpyridiniumBr⁻HexylNot readily biodegradable, but full mineralization possible. rsc.orgrsc.org
1-Octyl-3-methylpyridiniumBr⁻OctylReadily biodegradable and fully mineralized. rsc.orgresearchgate.net
N-EthylpyridiniumBF₄⁻ / CF₃COO⁻EthylDegraded by Corynebacterium sp. with ring cleavage. rsc.org
Pyridinium with Ester Side ChainVariousEster-containing alkylHigh biodegradation; classified as 'readily biodegradable'. rsc.orgresearchgate.net
Trigonelline ([C1COOHPy]⁺)Cl⁻CarboxymethylCompletely mineralizable and non-toxic. nih.gov

Assessment of Environmental Impact and Toxicological Profiles (General Ionic Liquid Context)

Despite their negligible volatility, the solubility of many ionic liquids in water means their potential release into aquatic ecosystems is a primary environmental concern. nih.govnih.gov Ecotoxicological studies have revealed that pyridinium-based ILs can exhibit significant toxicity toward a range of organisms, including bacteria, algae, and invertebrates. nih.govchemsrc.com

The toxicity of pyridinium ILs is strongly linked to the structure of the cation, particularly the length of alkyl chains attached to the nitrogen atom. A general trend observed across numerous studies is that toxicity increases with the length of the alkyl side chain. researchgate.net This "side-chain effect" is often attributed to the increasing lipophilicity of the cation, which enhances its ability to disrupt cell membranes. researchgate.net For example, toxicity to the marine bacterium Vibrio fischeri and the freshwater invertebrate Daphnia magna has been shown to increase with longer alkyl substituents on the pyridinium ring. nih.gov

Compared to other common classes of ILs, such as those based on imidazolium (B1220033), pyridinium-based ILs often exhibit higher toxicity. researchgate.netchemsrc.com For instance, when comparing cations with the same alkyl chain and anion, the pyridinium IL is typically more toxic than its imidazolium counterpart. researchgate.net The anion's identity generally plays a lesser role in determining toxicity, though some anions like tetrafluoroborate (B81430) (BF₄⁻) and trifluoromethanesulfonate (B1224126) can lead to more pronounced toxic effects, possibly due to hydrolysis or higher lipophilicity. researchgate.net

The impact of these compounds extends to microorganisms responsible for biodegradation in the environment. Some pyridinium ILs have been shown to be highly toxic to these microbes, which can hinder their natural attenuation and lead to greater persistence. nih.gov The high stability that makes ILs attractive for industrial applications can become a significant environmental drawback if the compound is also toxic and non-biodegradable. nih.gov

Toxicological Data for Selected Pyridinium-Based Ionic Liquids
Ionic LiquidTest OrganismEndpointResultKey FindingReference
1-Butyl-3-methylpyridinium dicyanamide (B8802431) ([bmpyr][dca])Lemna minor, Vibrio fischeriToxicityHigh toxicity observed.More toxic than common solvents; not biodegradable. nih.gov
1-Alkyl-3-methylpyridinium Bromides (C₄-C₈)Vibrio fischeriEC₅₀Toxicity increases with alkyl chain length.Lipophilicity of the cation drives toxicity.
1-Butyl-3-methylpyridinium tetrafluoroborate ([C₄mpy][BF₄])Vibrio fischerilog EC₅₀ (µM)2.44More toxic than imidazolium analogue ([C₄mim][BF₄], log EC₅₀ = 3.46). researchgate.net
Alkylpyridinium compoundsGreen algae and diatomsEC₅₀Diatoms are more sensitive than green algae.Toxicity correlates with lipophilicity; no significant difference from alkylimidazolium ILs of similar lipophilicity.

Q & A

Basic Research Questions

Q. What established synthetic routes exist for Pyridin-1-ium formate, and how can their efficiency be systematically compared?

  • Methodological Answer :

  • Design parallel experiments using acid-base neutralization (pyridine + formic acid) or salt metathesis.
  • Compare yields, purity (via HPLC or NMR), and reaction times under controlled conditions (solvent, temperature, stoichiometry).
  • Use triplicate trials to assess reproducibility. For purity analysis, integrate ¹H NMR peaks to quantify residual solvents or byproducts .
  • Report results in tabular form (e.g., Table 1: Yield%, Purity%, Solvent Efficiency) to highlight optimal routes .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic markers should be prioritized?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify the pyridinium proton (δ 8.5–9.5 ppm) and formate carbonyl (δ ~170 ppm in ¹³C). Use D₂O exchange to confirm labile protons.
  • IR Spectroscopy : Confirm formate C=O stretch (~1600 cm⁻¹) and pyridinium N-H bend (~2500 cm⁻¹).
  • Mass Spectrometry : Validate molecular ion peaks ([M+H]⁺ for ESI-MS). Cross-reference with computational simulations (DFT) for ambiguous signals .

Q. How should researchers document experimental procedures to ensure reproducibility of this compound synthesis?

  • Methodological Answer :

  • Follow IMRAD structure: Detail solvents, molar ratios, temperatures, and purification steps (e.g., recrystallization solvents, vacuum drying parameters).
  • Reference standardized protocols (e.g., "prepared as in [Citation]") for common steps to avoid redundancy.
  • Include raw data (e.g., NMR spectra, melting points) in supplementary materials with clear metadata .

Advanced Research Questions

Q. How can contradictions between computational predictions (e.g., pKa, solubility) and experimental data for this compound be resolved?

  • Methodological Answer :

  • Re-evaluate computational parameters (solvent models, basis sets) using multiple software (Gaussian, ORCA).
  • Conduct pH-dependent solubility experiments (USP shake-flask method) to validate empirical data.
  • Apply Bland-Altman plots to quantify systematic biases between theoretical and experimental values .

Q. What strategies optimize SHELXL refinement for this compound crystal structures with disordered formate anions?

  • Methodological Answer :

  • Use PART and SUMP instructions to model partial occupancy. Apply restraints (DFIX, ISOR) to stabilize anisotropic displacement parameters.
  • Validate disorder models with Hirshfeld surface analysis to ensure chemically plausible geometries.
  • Compare R1/wR2 metrics pre- and post-refinement to assess improvement .

Q. How to design stability studies for this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Employ a factorial design (e.g., pH 2–12, 25–60°C) with accelerated degradation testing.
  • Monitor decomposition via HPLC-UV at intervals (0, 7, 14 days). Use Arrhenius plots to extrapolate shelf-life.
  • Include control samples (e.g., inert atmosphere vs. ambient) to isolate degradation pathways .

Q. What analytical approaches reconcile discrepancies in this compound’s hygroscopicity reported across studies?

  • Methodological Answer :

  • Standardize humidity conditions (e.g., 30–90% RH) using dynamic vapor sorption (DVS) instrumentation.
  • Perform gravimetric analysis with microbalance precision (±0.01 mg).
  • Statistically compare data using ANOVA to identify outliers or methodological variability .

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Reactant of Route 1
Pyridin-1-ium formate
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.